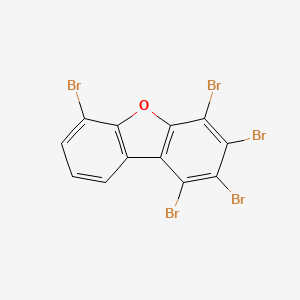
1,2,3,4,6-Pentabromo-dibenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,6-Pentabromo-dibenzofuran is a brominated derivative of dibenzofuran, with the molecular formula C₁₂H₃Br₅O and a molecular weight of 562.672 g/mol . This compound is part of the polybrominated dibenzofurans family, which are known for their environmental persistence and potential toxicological effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity of the final product. The bromination reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
1,2,3,4,6-Pentabromo-dibenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated dibenzofuran derivatives with higher oxidation states.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated dibenzofuran derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Brominated dibenzofuran derivatives with higher oxidation states.
Reduction: Less brominated dibenzofuran derivatives.
Substitution: Dibenzofuran derivatives with substituted functional groups.
科学的研究の応用
1,2,3,4,6-Pentabromo-dibenzofuran has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying brominated aromatic compounds.
Biology: Investigated for its potential toxicological effects on living organisms and its environmental persistence.
Medicine: Studied for its potential use in developing new pharmaceuticals and as a lead compound for drug discovery.
Industry: Used in the production of flame retardants and other brominated industrial chemicals
作用機序
The mechanism of action of 1,2,3,4,6-Pentabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can activate transcriptional pathways that lead to the expression of various genes involved in xenobiotic metabolism and detoxification. This interaction can result in both beneficial and adverse effects, depending on the context and concentration of the compound .
類似化合物との比較
1,2,3,4,6-Pentabromo-dibenzofuran can be compared with other similar compounds, such as:
1,2,3,4,9-Pentabromo-dibenzofuran: Similar in structure but with bromine atoms at different positions.
1,2,3,6,9-Pentabromo-dibenzofuran: Another isomer with a different bromination pattern.
1,2,3,7,8-Pentabromo-dibenzofuran: Known for its toxicological effects and environmental persistence .
The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity, biological activity, and environmental behavior.
生物活性
1,2,3,4,6-Pentabromo-dibenzofuran (PeBDF) is a member of the polybrominated dibenzofurans (PBDFs), which are brominated organic compounds known for their environmental persistence and potential toxicological effects. This article reviews the biological activity of PeBDF, focusing on its uptake, metabolism, elimination kinetics, and toxicity in various biological models.
Chemical Structure and Properties
PeBDF is characterized by five bromine atoms substituted on the dibenzofuran structure. This configuration influences its biological interactions and toxicity profiles. The presence of multiple bromine atoms enhances its lipophilicity and potential for bioaccumulation in living organisms.
Uptake and Distribution
Research indicates that PeBDF exhibits significant uptake in various tissues, including the liver and brain. The distribution patterns suggest that PeBDF may accumulate preferentially in lipid-rich tissues due to its hydrophobic nature. Studies have shown that the uptake of PeBDF is influenced by its molecular structure and the number of bromine substitutions, which affect its metabolic pathways and elimination rates .
Metabolism and Elimination Kinetics
The metabolism of PeBDF has been studied primarily in rodent models. It is metabolized slowly compared to other halogenated compounds like chlorinated dibenzofurans. The half-lives for elimination from the liver and plasma have been reported to be significantly longer than those of chlorinated analogs, indicating a potential for prolonged toxicity .
Table 1: Elimination Half-lives of PBDFs
| Compound | Liver Half-life (days) | Plasma Half-life (days) |
|---|---|---|
| 1,2,3,4-TetraBDF | 7.1 - 8.5 | Not specified |
| 1,2,3,4,6-PentaBDF | Longer than TeCDF | Not specified |
These findings suggest that PeBDF may be more persistent in biological systems than its chlorinated counterparts.
Toxicity Studies
Toxicity studies have demonstrated that PeBDF can induce a range of adverse effects in mammalian models. The primary toxicological endpoints include:
- Hepatotoxicity : Significant liver damage has been observed in rodent studies, with indications of enzyme induction linked to cytochrome P450 pathways .
- Immunotoxicity : Similar to other dioxin-like compounds, PeBDF has been associated with thymic atrophy and immune system disruption .
- Developmental Toxicity : Teratogenic effects such as cleft palate have been reported in animal studies .
Case Study: Rodent Toxicity Assessment
In a subchronic exposure study involving mice:
- Dosage : Mice were administered varying doses of PeBDF via oral routes.
- Findings : A dose-dependent relationship was observed with significant reductions in body weight and thymic size at higher doses. Histopathological examinations revealed extensive liver necrosis and fatty degeneration.
The mechanisms underlying the biological activity of PeBDF are primarily mediated through the aryl hydrocarbon receptor (AhR). Binding to AhR leads to the activation of gene expression involved in xenobiotic metabolism and can result in immunotoxic effects . Additionally, studies indicate that PeBDF may disrupt endocrine functions by altering thyroid hormone levels .
特性
CAS番号 |
617707-93-4 |
|---|---|
分子式 |
C12H3Br5O |
分子量 |
562.7 g/mol |
IUPAC名 |
1,2,3,4,6-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-5-3-1-2-4-6-7(14)8(15)9(16)10(17)12(6)18-11(4)5/h1-3H |
InChIキー |
AGYXAGPQZZYAJQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















